molecular formula C16H23NO B2464554 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1487098-88-3

8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol

Cat. No.: B2464554
CAS No.: 1487098-88-3
M. Wt: 245.366
InChI Key: BASTWMZHUAMPNA-UHFFFAOYSA-N
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Description

8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a nortropane derivative characterized by an 8-azabicyclo[3.2.1]octane (nortropane) core substituted at the 8-position with a (2,5-dimethylphenyl)methyl group and at the 3-position with a hydroxyl group. This scaffold is pharmacologically significant due to its structural similarity to tropane alkaloids, which often exhibit activity at neurotransmitter receptors (e.g., dopamine, opioid) .

Properties

IUPAC Name

8-[(2,5-dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-11-3-4-12(2)13(7-11)10-17-14-5-6-15(17)9-16(18)8-14/h3-4,7,14-16,18H,5-6,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASTWMZHUAMPNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3CCC2CC(C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its pharmacological properties, particularly as a potential therapeutic agent in treating neurological disorders. Its structural features suggest it may interact with neurotransmitter systems, making it a candidate for further studies in drug development.

Case Studies:

  • Neurotransmitter Modulation : Research has indicated that compounds similar to 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol can modulate neurotransmitter release and uptake, potentially aiding in conditions like depression and anxiety disorders.

Neuroscience

Studies have focused on the compound's effects on synaptic transmission and plasticity. Its ability to influence cholinergic pathways makes it relevant for research into cognitive enhancement and neuroprotection.

Case Studies:

  • Cognitive Enhancement : In animal models, the administration of similar bicyclic compounds has shown improvements in memory and learning tasks, suggesting a role in cognitive enhancement therapies.

Organic Synthesis

The unique structure of this compound makes it an interesting building block in organic synthesis. Its reactivity can be harnessed to create more complex molecules.

Applications:

  • Synthesis of Novel Compounds : The compound can be used as a precursor in the synthesis of other biologically active molecules, expanding the library of compounds available for pharmaceutical research.

Mechanism of Action

The mechanism of action of 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as receptors and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pharmacological Profile Comparisons

Dopamine Receptor Ligands
  • Compound 26 (2,3-Dichlorophenyl-substituted): Exhibits high affinity for dopamine D2-like receptors, attributed to halogenated aryl groups enhancing lipophilicity and receptor interactions .
  • Compound 28 (4-Bromophenyl-substituted): Similar D2 activity but reduced stability due to bromine’s electron-withdrawing effects .
Nociceptin Opioid Receptor (NOP) Agonists
  • SCH 221510: A potent NOP agonist with anxiolytic effects, demonstrating that bulky 8-position substituents (bis(2-methylphenyl)methyl) enhance receptor selectivity over classical opioid receptors .
Structural Flexibility and Receptor Selectivity
  • Trifluoromethylphenyl-substituted Analog : The -CF3 group’s electronegativity may enhance binding to serotonin or sigma receptors, though specific data are lacking .

Physicochemical and Spectroscopic Data

  • Spectroscopic Confirmation : All analogs in were characterized via 1H/13C NMR, IR, and GC/MS, confirming structural integrity .
  • Stability Challenges : Compound 28’s air sensitivity highlights the need for stabilized formulations or protective substituents for practical use .

Biological Activity

The compound 8-[(2,5-Dimethylphenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol is a member of the azabicyclo[3.2.1]octane family, which has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Chemical Formula : C16H23NO
  • Molecular Weight : 245.37 g/mol
  • CAS Number : Not specifically listed but related compounds can be found under similar identifiers.

The azabicyclo[3.2.1]octane structure is known to interact with various neurotransmitter systems, particularly those involving opioid receptors and other central nervous system (CNS) pathways. The specific interactions of this compound include:

  • Kappa Opioid Receptor Antagonism : Research indicates that derivatives of azabicyclo compounds exhibit potent antagonistic activity at kappa opioid receptors (KOR). For instance, a similar compound demonstrated an IC50 value of 20 nM against KOR, suggesting that modifications in the structure can enhance receptor selectivity and potency .
  • CNS Activity : The compound's ability to penetrate the blood-brain barrier allows it to exert effects within the CNS, making it a candidate for treating conditions such as depression and pain management.

Biological Activity Overview

Activity TypeDescriptionReference
Analgesic EffectsDemonstrated significant analgesic activity in hot plate tests compared to morphine .
Antidepressant PotentialRelated compounds have shown potential in treating depression and anxiety .
Kappa Opioid ReceptorPotent antagonist activity with high selectivity ratios against other opioid receptors .

Case Study 1: Analgesic Activity

A study investigated the analgesic effects of various azabicyclo compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant pain relief comparable to morphine in animal models, particularly in hot plate tests.

Case Study 2: Kappa Opioid Receptor Modulation

In another study focused on the modulation of kappa opioid receptors, a series of azabicyclo derivatives were synthesized and tested for their receptor binding affinities and functional activities. The findings revealed that specific modifications led to enhanced receptor antagonism and reduced side effects typically associated with opioid therapies .

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